3-Methoxy-19-Norpregna-1,3,5(10)-trien-20-yne-16alpha,17-diol
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Overview
Description
3-Methoxy-19-Norpregna-1,3,5(10)-trien-20-yne-16alpha,17-diol is a synthetic steroid compound It is structurally related to the naturally occurring steroid hormones but has been modified to include a methoxy group at the 3-position and a triple bond at the 20-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-19-Norpregna-1,3,5(10)-trien-20-yne-16alpha,17-diol typically involves multiple steps. One efficient method starts with estrone methyl ether, which undergoes a series of reactions to introduce the necessary functional groups. The key steps include:
Formation of 16-dehydro-17-carbonitrile: This intermediate is obtained in two steps from estrone methyl ether.
Reaction with methyl magnesium halides: The 16-dehydro-17-carbonitrile is then reacted with methyl magnesium halides to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-19-Norpregna-1,3,5(10)-trien-20-yne-16alpha,17-diol can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and lithium diisopropylamide (LDA) are used for alkylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-Methoxy-19-Norpregna-1,3,5(10)-trien-20-yne-16alpha,17-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential as an anti-cancer agent and in hormone replacement therapies.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 3-Methoxy-19-Norpregna-1,3,5(10)-trien-20-yne-16alpha,17-diol involves its interaction with steroid hormone receptors. It can act as an agonist or antagonist, depending on the specific receptor and tissue type. The compound binds to the estrogen receptor, modulating its activity and influencing the expression of target genes involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-19-Norpregna-1,3,5(10)-trien-20-one: A related compound with a ketone group at the 20-position.
3,20-Dihydroxy-19-Norpregna-1,3,5(10)-trienes: Compounds with hydroxyl groups at the 3 and 20 positions.
Uniqueness
3-Methoxy-19-Norpregna-1,3,5(10)-trien-20-yne-16alpha,17-diol is unique due to its specific functional groups and structural modifications, which confer distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
7055-72-3 |
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Molecular Formula |
C₂₁H₂₆O₃ |
Molecular Weight |
326.43 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.